3-Benzoyloxymethyl-5-fluorouracil

Description

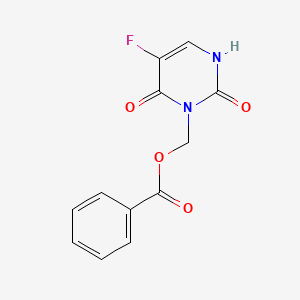

3-Benzoyloxymethyl-5-fluorouracil is a fluorinated pyrimidine derivative synthesized as a by-product during the preparation of 1-benzoyloxymethyl-5-fluorouracil, a target compound in anticancer drug development . Structurally, it features a benzoyloxymethyl group at the 3-position of the uracil ring, distinguishing it from the more widely studied 1-substituted isomer. The compound’s synthesis involves column chromatography, yielding 0.65 g alongside the primary product (0.92 g, 35% yield) .

Properties

Molecular Formula |

C12H9FN2O4 |

|---|---|

Molecular Weight |

264.21 g/mol |

IUPAC Name |

(5-fluoro-2,4-dioxo-1H-pyrimidin-3-yl)methyl benzoate |

InChI |

InChI=1S/C12H9FN2O4/c13-9-6-14-12(18)15(10(9)16)7-19-11(17)8-4-2-1-3-5-8/h1-6H,7H2,(H,14,18) |

InChI Key |

XPRUKCFGCGTFAW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)OCN2C(=O)C(=CNC2=O)F |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations :

- The 1-substituted isomer is the synthetic target, while the 3-substituted variant arises as a by-product, suggesting steric or electronic challenges in selective synthesis .

Pharmacokinetic and Metabolic Profiles

5-Fluorouracil (5-FUra)

- Administration Routes : Rapid IV injection results in high plasma/bone marrow concentrations but short duration; oral administration shows erratic absorption, while slow IV infusion maintains sustained plasma levels with reduced myelosuppression .

- Metabolism : Rapid degradation via dihydropyrimidine dehydrogenase (DPD); toxicity correlates with degradation rates (e.g., slower degradation increases toxicity) .

1-Benzoyloxymethyl-5-fluorouracil

- Limited pharmacokinetic data exist, but the benzoyloxymethyl group may act as a prodrug moiety, delaying 5-FUra release. Positional substitution at the 1-site may influence enzyme binding (e.g., thymidylate synthase inhibition) .

3-Benzoyloxymethyl-5-fluorouracil

- No direct pharmacokinetic studies are available. However, the 3-substitution may alter metabolic pathways compared to the 1-isomer. For instance, steric hindrance at the 3-position could slow enzymatic cleavage of the benzoyloxymethyl group, prolonging 5-FUra release .

Toxicity and Efficacy Considerations

5-Fluorouracil

- Myelosuppression : Observed with rapid IV injection due to high bone marrow exposure; reduced with slow infusion .

- Neurotoxicity : Detected in cerebrospinal fluid after IV administration .

This compound

- Toxicity data are absent, but structural analogs suggest that delayed 5-FUra release might mitigate acute myelosuppression. However, prolonged exposure from slow cleavage could increase neurotoxic risks .

Clinical and Research Implications

- 5-FUra Derivatives: 5-Fluoro-2’-deoxyuridine (FUDR) shows route-dependent degradation, with intravenous administration optimizing bioavailability . Similar principles may apply to benzoyloxymethyl derivatives.

- Synthetic Challenges : The lower yield of this compound highlights difficulties in isolating positional isomers, necessitating advanced chromatographic techniques .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.